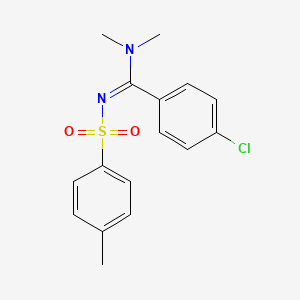
Lithium 2,3-Difluorobenzene sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Lithium-Sulfur Batteries: A Review of Mechanisms
A comprehensive review of lithium-sulfur (Li–S) batteries outlines the promising aspects of this next-generation battery technology, including potential energy densities of 500–600 W h kg−1. It emphasizes the importance of understanding the operational mechanisms to overcome obstacles for improvement. Despite advancements, challenges such as the development of more complex models to accurately represent these mechanisms remain, offering opportunities for further research and model refinement (Wild et al., 2015).
Advances in Cathode Materials
Research into inverse vulcanization of sulfur with divinylbenzene for lithium-sulfur batteries demonstrates the production of stable, high-performance cathode materials. This approach, using poly(S-DVB) copolymers, shows excellent cycling performances and significantly enhances the cycling lifetime of batteries, illustrating a successful strategy for improving Li-S battery technology (Gómez et al., 2016).
Enhanced Cathode Materials for Li-S Batteries
Another study on the synthesis of sulfur-rich copolymers via inverse vulcanization reveals materials that exhibit high capacity retention and extended battery life, representing a novel class of polymeric electrode materials for lithium-sulfur batteries. These findings contribute to the development of high-performance Li-S batteries with improved charge capacities and cycling stability (Simmonds et al., 2014).
Development and Prospects of Li-S Batteries
A progress report on lithium-sulfur batteries discusses the need for advanced energy-storage systems and highlights recent innovations in sulfur-encapsulation techniques, novel materials, and cell-component design. It provides insights into the scientific understanding and engineering concerns at different stages of Li-S battery development, outlining critical research directions and challenges to address (Manthiram et al., 2015).
Electrochemistry and Interfacial Properties of Sulfur Electrodes
Research on transition metal dichalcogenides (TMDs) for lithium-sulfur batteries shows that TMDs can stabilize the polysulfide shuttle through electrocatalytic activity, enhancing cell stability. This study elucidates physicochemical transformations at the electrode/electrolyte interface and demonstrates the potential for TMDs to improve the capacity and cycle life of Li-S batteries (Babu et al., 2017).
Future Directions
While specific future directions for Lithium 2,3-Difluorobenzene sulfinate are not mentioned in the available resources, lithium-based batteries are recognized as promising candidates for next-generation energy storage systems . The development of innovative polymer electrolytes for high-performance lithium-based batteries is also highlighted .
Mechanism of Action
Target of Action
Lithium, a component of this compound, is known to interact with several targets such as glycogen synthase kinase 3 (gsk-3) and inositol monophosphatase (impa) . These enzymes play crucial roles in various cellular processes, including signal transduction and neuronal plasticity .
Mode of Action
Lithium, a key component, is known to inhibit enzymes like gsk-3 and impa . This inhibition can lead to a number of effects, ranging from modulation of neurotransmitter receptors to alteration of cellular signaling pathways .
Biochemical Pathways
Lithium’s action on gsk-3 and impa can impact several downstream pathways, including the wnt/β-catenin, creb/brain-derived neurotrophic factor (bdnf), nuclear factor (erythroid-derived 2)-like 2 (nrf2) and toll-like receptor 4 (tlr4)/nuclear factor-κb (nfκb) pathways . These pathways are involved in neurogenesis, synaptic maintenance, antioxidant response, and inflammation, respectively .
Pharmacokinetics
Its pharmacokinetics is linear within the dose regimen used in clinical practice .
Result of Action
Lithium’s inhibition of gsk-3 has been associated with neuroprotective effects, including preservation of neuronal function and improvement of memory in animal models of dementia .
Action Environment
It’s worth noting that the recycling process of lithium-ion batteries, which may contain similar lithium compounds, has been suggested to potentially lead to the formation and release of persistent fluorinated substances .
Properties
IUPAC Name |
lithium;2,3-difluorobenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S.Li/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPSYFSHFHPLZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1)S(=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Amino-2-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbonitrile](/img/structure/B2814505.png)
![N-benzyl-N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2814507.png)
![2-[(2-Chloropropanoylamino)methyl]-3-(1-methylpyrazol-4-yl)propanamide](/img/structure/B2814508.png)


![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814516.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2814519.png)



![2-Methyl-N-[(4-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2814526.png)


